molecular formula C10H7NO4 B554711 N-Phthaloylglycine CAS No. 4702-13-0

N-Phthaloylglycine

Cat. No.: B554711
CAS No.: 4702-13-0
M. Wt: 205.17 g/mol
InChI Key: WQINSVOOIJDOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthaloyl glycine is a derivative of glycine, an important neurotransmitter amino acid. It is synthesized by reacting phthalic anhydride with glycine.

Mechanism of Action

Target of Action

N-Phthaloylglycine primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction of this compound with this receptor is believed to be responsible for its observed antiepileptic effects .

Mode of Action

This compound interacts with the GABA A receptor, leading to changes in the receptor’s function . This enhancement of inhibitory neurotransmission could help to suppress the abnormal neuronal activity seen in conditions like epilepsy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the function of the GABA A receptor, this compound increases the inhibitory effects of GABA on neuronal activity . This can help to restore balance in the brain’s neuronal networks, reducing the likelihood of seizures .

Pharmacokinetics

It is known that increasing lipophilicity and facilitating compound delivery through l-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The primary result of this compound’s action is a reduction in seizure activity . In studies, it has been shown to increase the latency time to the first symptom of a seizure . In fact, certain derivatives of this compound, such as the phenylalanine methyl ester derivative, have been found to have antiepileptic effects even more potent than thalidomide .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its absorption and distribution . Additionally, factors such as pH and temperature can influence its stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Chemical Reactions Analysis

Phthaloyl glycine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with different amino acids to form derivatives.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of phthaloyl glycine are not extensively documented, its derivatives can undergo such reactions depending on the functional groups present.

    Hydrolysis: Phthaloyl glycine can be hydrolyzed under acidic or basic conditions to yield phthalic acid and glycine.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197005
Record name N-Phthalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-13-0
Record name N-Phthaloylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phthalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phthaloylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phthaloylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phthalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalimidoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYMETHYL)PHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the present invention, the (G1) step is a step to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1) by irradiating a reaction product of glycine (compound a) and phthalic anhydride (compound b) with microwaves. In this step, glycine and phthalic anhydride undergo the co-condensation reaction to produce the compound 1. Here, water is added in a small amount to prevent overheating, so that the compound 1 to be produced is not be burned.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another aspect, the present invention also provides a method for synthesizing a glycine-derived surfactant for synthesizing one-dimensional helical nanoporous structures, the method comprising the steps of: (G1) irradiating a reaction product of glycine (a) and phthalic anhydride (b) with microwaves to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1); (G2) adding SOCl2 to the compound 1 of step (G1) to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2); (G3) allowing the compound of step (G2) to react with alkylamine so as to product N-alkyl-2-(1,3-dioxoisoindolin-2-yl)acetamide (compound 3); and (G4) adding ethanol and NH2NH2 to the compound 3 of step (G3) to form a mixture, and then heating the mixture to synthesize 2-amino-N-alkylacetamide (compound 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

(G1a) irradiating a reaction product of glycine (a) and phthalic anhydride (b) with microwaves to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1a);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phthaloylglycine
Reactant of Route 2
N-Phthaloylglycine
Reactant of Route 3
N-Phthaloylglycine
Reactant of Route 4
N-Phthaloylglycine
Reactant of Route 5
Reactant of Route 5
N-Phthaloylglycine
Reactant of Route 6
N-Phthaloylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.